Mercury, 2,5-furylidenebis(chloro-

Description

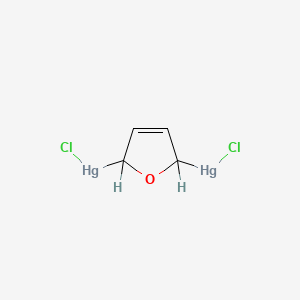

Structurally, it likely consists of a mercury atom bonded to a 2,5-dichlorofurylidene group. Related compounds such as chloro(furan-2-yl)mercury (CAS 5857-37-4) and chloro(furan-3-yl)mercury (CAS 5857-38-5) are documented, suggesting structural similarities with variations in substituent positioning . Organomercury compounds are known for their bioaccumulative and toxicological properties, with toxicity influenced by solubility, stability, and bioavailability .

Properties

CAS No. |

67465-41-2 |

|---|---|

Molecular Formula |

C4H4Cl2Hg2O |

Molecular Weight |

540.16 g/mol |

IUPAC Name |

chloro-[5-(chloromercurio)-2,5-dihydrofuran-2-yl]mercury |

InChI |

InChI=1S/C4H4O.2ClH.2Hg/c1-2-4-5-3-1;;;;/h1-4H;2*1H;;/q;;;2*+1/p-2 |

InChI Key |

KHMNHJAVDGGCFD-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(OC1[Hg]Cl)[Hg]Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Mercury, 2,5-furylidenebis(chloro-) typically involves the reaction of furan derivatives with mercury chloride under specific conditions. One common method includes the use of 2,5-dichlorofuran as a starting material, which reacts with mercury(II) chloride in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Mercury, 2,5-furylidenebis(chloro-) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury(II) oxide under specific conditions.

Reduction: It can be reduced to elemental mercury using appropriate reducing agents.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halide salts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mercury, 2,5-furylidenebis(chloro-) has several scientific research applications, including:

Mechanism of Action

The mechanism by which Mercury, 2,5-furylidenebis(chloro-) exerts its effects involves its ability to bind with various molecular targets. The compound’s mercury atoms can form strong bonds with sulfur, nitrogen, and oxygen atoms in biological molecules, leading to the inhibition of enzyme activity and disruption of cellular functions . The pathways involved in its action include the chelation of mercury ions and the formation of stable complexes with biomolecules.

Comparison with Similar Compounds

Toxicity Profiles

The cytotoxicity and environmental impact of mercury compounds vary significantly based on their chemical structure. Key comparisons include:

Key Observations :

- Organomercury vs. Inorganic: Organomercury compounds (e.g., methylmercury) exhibit higher bioavailability and neurotoxicity than inorganic HgCl₂ due to lipid solubility and biomagnification .

- Structural Instability : Compounds like BMS and inferred 2,5-furylidenebis(chloro-) may decompose under environmental or physiological conditions, releasing toxic Hg²⁺ ions .

Electrochemical Detection

Electrochemical techniques such as Anodic Stripping Voltammetry (ASV) are preferred for mercury quantification due to low detection limits (DL: 0.1–0.5 ppb) and accuracy. Comparative performance:

| Technique | DL (ppb) | Quantification Limit (QL) | Applicability to Organomercury |

|---|---|---|---|

| ASV | 0.1 | 0.3 | High (requires acid digestion) |

| DSPV | 0.3 | 1.0 | Moderate |

| SWSV | 0.2 | 0.7 | Moderate |

Note: Organomercury compounds like 2,5-furylidenebis(chloro-) may require pretreatment (e.g., UV digestion) to release ionic mercury for detection .

Regulatory and Identification Challenges

- Naming Variability: Mercury compounds often have multiple synonyms (e.g., "aminomercuric chloride" vs. "ammoniated mercury"), complicating regulatory tracking .

- Regulatory Status: Inorganic Hg compounds (e.g., HgCl₂): Listed under the Rotterdam Convention for restricted trade . Organomercury compounds (e.g., methylmercury): Banned or restricted under the Stockholm Convention due to persistence and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.